molecular formula C10H6F4O2 B12480600 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one CAS No. 424801-69-4

1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one

Cat. No.: B12480600
CAS No.: 424801-69-4
M. Wt: 234.15 g/mol
InChI Key: VDFBHWHXKCRKSI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both trifluoromethyl and fluorophenyl groups imparts significant reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-methoxybut-3-en-2-one with 4-fluorophenylboronic acid under basic conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl and fluorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to desired therapeutic effects or biological responses .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one
  • 1,1,1-Trifluoro-4-(4-bromophenyl)-4-hydroxybut-3-en-2-one
  • 1,1,1-Trifluoro-4-(4-methylphenyl)-4-hydroxybut-3-en-2-one

Comparison: 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical reactivity and stability. Compared to its analogs with different substituents (chlorine, bromine, or methyl groups), the fluorinated compound exhibits higher electronegativity and stronger hydrogen bonding interactions, making it more suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFBHWHXKCRKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358159
Record name 1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424801-69-4
Record name 1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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